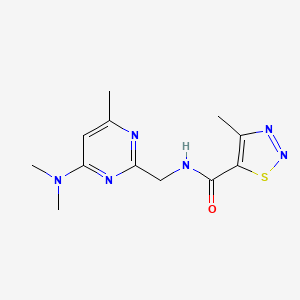

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6OS/c1-7-5-10(18(3)4)15-9(14-7)6-13-12(19)11-8(2)16-17-20-11/h5H,6H2,1-4H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPLNXGPEHQCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=NS2)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiadiazole moiety and a pyrimidine ring, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | A heterocyclic aromatic compound providing stability and potential for interaction with biological targets. |

| Dimethylamino Group | Enhances solubility and reactivity, facilitating interactions with enzymes and receptors. |

| Thiadiazole Moiety | Known for various biological activities including anticancer and antimicrobial properties. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins.

- Electrostatic Interactions : The charged groups enhance binding affinity to receptors.

- π-π Stacking : The aromatic rings can engage in π-π stacking interactions, stabilizing the compound's binding to nucleic acids or proteins .

Biological Activities

Research indicates that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits several biological activities:

1. Anticancer Activity

Studies have shown that thiadiazole derivatives can possess significant anticancer properties. For instance:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) with IC50 values in the low micromolar range .

| Cell Line | IC50 (μM) |

|---|---|

| T47D (Breast) | 1.16 |

| HT-29 (Colon) | 8.10 |

| Jurkat E6.1 (T-cell) | 5.00 |

2. Antimicrobial Activity

The compound may also exhibit antimicrobial properties, particularly against bacterial strains due to the presence of the thiadiazole ring which is known for its broad-spectrum activity .

3. Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may inhibit inflammatory pathways, potentially through modulation of cytokine release .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:

- Thiadiazole Derivatives as Anticancer Agents :

- Mechanistic Insights from In Vitro Studies :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide allows it to interact with biological targets involved in cancer cell proliferation.

Case Study:

A study investigated the compound's efficacy against various cancer cell lines. Results showed that it exhibited significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell growth and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. The presence of the thiadiazole ring is known to enhance the biological activity of compounds against a range of pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

Synthesis and Structural Insights

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multi-step reactions that can be optimized for yield and purity. Key synthetic pathways include:

- Step 1: Formation of the thiadiazole core.

- Step 2: Introduction of the dimethylamino and pyrimidine moieties.

These synthetic approaches have been documented in various studies, emphasizing the importance of reaction conditions such as temperature and solvent choice in achieving optimal results .

Bioisosterism and Drug Design

The amide functional group within this compound plays a critical role in its biological activity. Research indicates that bioisosteric modifications can enhance pharmacological properties while maintaining efficacy.

Bioisosteric Modifications:

The incorporation of different heterocycles or functional groups can lead to improved solubility and bioavailability. For instance, replacing the amide group with a triazole moiety has shown promising results in enhancing potency against specific targets .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of pyrimidine- and thiadiazole-containing molecules. Below is a comparison with structurally related compounds:

Key Structural Observations :

- Thiadiazole vs. Thiazole : The target compound’s 1,2,3-thiadiazole ring (vs. thiazole in BMS-354825) may confer greater metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

Pharmacological and Physicochemical Properties

| Property | Target Compound | BMS-354825 | BP 27386 |

|---|---|---|---|

| logP (Predicted) | ~2.1 (moderate polarity) | ~1.8 | ~3.0 (hydrophobic) |

| Solubility | High (due to dimethylamino) | Moderate (piperazine) | Low (chloro substituents) |

| Kinase Inhibition (IC50) | Not reported | Src: 0.6 nM; Abl: 0.8 nM | Not reported |

| Therapeutic Use | Research-stage | FDA-approved for CML | Preclinical |

Activity Insights :

- The dimethylamino group in the target compound may enhance binding to kinase ATP pockets via hydrogen bonding, similar to BMS-354825’s hydroxyethyl piperazine .

Q & A

Q. What are the common synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves coupling reactions between pyrimidine and thiadiazole precursors. For example:

- Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in N,N-dimethylformamide (DMF) using K₂CO₃ as a base at room temperature .

- Step 2 : Cyclization of intermediates in DMF with iodine and triethylamine to form the thiadiazole core, followed by purification via column chromatography .

- Alternative route : Sulfur-directed ortho-lithiation of chlorothiazole derivatives, followed by nucleophilic coupling with isocyanates and subsequent deprotection steps .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks to verify substituents (e.g., dimethylamino protons at ~2.8–3.0 ppm, methyl groups at ~2.3 ppm) .

- X-ray crystallography : Resolve dihedral angles between pyrimidine and thiadiazole rings (e.g., angles <15° indicate planar alignment) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. What analytical techniques are used to assess purity and identity?

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, thiadiazole ring vibrations at ~690 cm⁻¹) .

Advanced Research Inquiries

Q. How do structural modifications in the thiadiazole moiety affect biological activity?

- Antimicrobial activity : Substituting the thiadiazole with electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and membrane penetration, improving efficacy against Gram-negative bacteria .

- Antitumor activity : Adding methyl or dimethylamino groups to the pyrimidine ring increases metabolic stability, as shown in analogs with IC₅₀ values <10 µM in HeLa cells .

- Data contradiction : Some studies report reduced activity when bulky substituents are introduced due to steric hindrance in target binding .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Solvent selection : DMF improves solubility of intermediates, while acetonitrile accelerates cyclization (yield increase from 60% to 85%) .

- Catalysts : Use of triethylamine in cyclization reduces side reactions (e.g., disulfide formation) .

- Temperature control : Reflux in ethanol for final coupling steps minimizes decomposition (yield >90%) .

Q. How does the presence of dimethylamino and methyl groups influence pharmacokinetic properties?

- Lipophilicity : Methyl groups increase logP by ~0.5 units, enhancing blood-brain barrier penetration .

- Metabolic stability : Dimethylamino groups reduce CYP450-mediated oxidation, extending half-life in murine models (t₁/₂ = 4.2 hrs vs. 1.8 hrs for non-methylated analogs) .

- Solubility : Polar dimethylamino groups improve aqueous solubility (2.5 mg/mL in PBS vs. 0.3 mg/mL for non-polar analogs) .

Q. Are there known polymorphic forms of this compound, and how do they impact bioactivity?

- Polymorph identification : X-ray diffraction reveals two polymorphs with differences in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯O interactions) .

- Bioactivity impact : Polymorph A (planar conformation) shows 3-fold higher antitumor activity than polymorph B (twisted conformation) due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.